molecular formula C11H15BO4 B1427602 [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid CAS No. 1333411-99-6

[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid

Cat. No.: B1427602
CAS No.: 1333411-99-6
M. Wt: 222.05 g/mol
InChI Key: PVWGIVALWGYJIB-UHFFFAOYSA-N
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Description

[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)10-3-1-2-4-11(10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWGIVALWGYJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2CCOC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Tetrahydrofuran-3-ylmethoxy)phenylboronic Acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tetrahydrofuran-3-ylmethoxy)phenylboronic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. By combining the versatile reactivity of the phenylboronic acid moiety with the favorable pharmacological properties of the tetrahydrofuran (THF) scaffold, this compound presents unique opportunities for the development of novel therapeutics and advanced chemical probes. This document details the structure and physicochemical properties of the title compound, a proposed synthetic pathway with in-depth mechanistic explanations, predicted spectroscopic data, and a discussion of its potential applications in drug discovery and materials science.

Introduction: The Convergence of Two Privileged Scaffolds

The architecture of 2-(tetrahydrofuran-3-ylmethoxy)phenylboronic acid brings together two molecular fragments that have independently demonstrated immense value in the field of drug discovery and chemical biology: the phenylboronic acid group and the tetrahydrofuran ring.

Phenylboronic Acids: These compounds and their derivatives are renowned for their utility in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] Beyond their synthetic utility, phenylboronic acids have emerged as critical pharmacophores. Their ability to form reversible covalent bonds with diols has been exploited in the design of glucose sensors and responsive insulin delivery systems.[3] Furthermore, the boronic acid moiety can act as a serine protease inhibitor, leading to the development of successful drugs like the proteasome inhibitor bortezomib.[4]

The Tetrahydrofuran Motif: The tetrahydrofuran ring is a prevalent structural feature in a vast number of natural products and FDA-approved pharmaceuticals.[5] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a rigid scaffold for the precise spatial orientation of other functional groups, thereby optimizing interactions with biological targets.

The strategic combination of these two moieties in 2-(tetrahydrofuran-3-ylmethoxy)phenylboronic acid suggests a molecule with a rich potential for applications in medicinal chemistry, serving as a versatile building block for the synthesis of complex bioactive molecules and as a potential therapeutic agent in its own right.

Molecular Structure and Physicochemical Properties

The structure of 2-(tetrahydrofuran-3-ylmethoxy)phenylboronic acid is characterized by a phenylboronic acid core where the boronic acid group is ortho to a methoxy linker connected to a tetrahydrofuran ring at the 3-position. The molecule possesses a chiral center at the 3-position of the THF ring, and can therefore exist as (R) and (S) enantiomers.

Synthesis_Workflow cluster_0 Step 1: Preparation of the Electrophile cluster_1 Step 2: Williamson Ether Synthesis THF_methanol (Tetrahydrofuran-3-yl)methanol THF_tosylate (Tetrahydrofuran-3-yl)methyl Tosylate THF_methanol->THF_tosylate Tosylates the primary alcohol TsCl Tosyl Chloride (TsCl) Triethylamine (Et3N) THF TsCl->THF_tosylate Target_Molecule 2-(Tetrahydrofuran-3-ylmethoxy)phenylboronic acid THF_tosylate->Target_Molecule Hydroxyphenylboronic_acid 2-Hydroxyphenylboronic acid Hydroxyphenylboronic_acid->Target_Molecule SN2 reaction Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Target_Molecule Suzuki_Coupling Target_Molecule 2-(Tetrahydrofuran-3-ylmethoxy)phenylboronic acid Coupled_Product Coupled Product Target_Molecule->Coupled_Product Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst Base Pd_Catalyst->Coupled_Product Suzuki-Miyaura Reaction

Sources

Chemical Identity and Synthetic Utility of 2-((Tetrahydrofuran-3-yloxy)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-((Tetrahydrofuran-3-yloxy)methyl)phenylboronic acid , a specialized organoboron building block used in the synthesis of biaryl scaffolds and medicinal chemistry targets.

Executive Summary

2-((Tetrahydrofuran-3-yloxy)methyl)phenylboronic acid is an ortho-substituted arylboronic acid characterized by a tetrahydrofuran-3-yl ether moiety linked via a methylene bridge to the phenyl ring. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, particularly for introducing polar, non-aromatic ether motifs that improve solubility and metabolic stability in drug candidates.

Unlike its meta (3-) and para (4-) isomers, the ortho (2-) substitution pattern introduces unique steric and electronic effects, including the potential for intramolecular coordination between the ether oxygen and the boron center, which influences reactivity and stability.

Chemical Identity & Nomenclature (Synonyms)

Accurate identification is critical for database indexing and procurement. While "synonyms" often implies trivial names, in this context, it refers to the systematic nomenclature required for chemical registration.

Systematic Identifiers[1][2]
Category Identifier / Name
IUPAC Name [2-[[(3-Tetrahydrofuranyl)oxy]methyl]phenyl]boronic acid
Systematic Synonym (2-(((Tetrahydrofuran-3-yl)oxy)methyl)phenyl)boronic acid
Inversion Name Boronic acid, B-[2-[[(tetrahydro-3-furanyl)oxy]methyl]phenyl]-
CAS Number Not widely indexed; Analogous to 1350513-12-0 (3-isomer)
Molecular Formula C₁₁H₁₅BO₄
Molecular Weight 222.05 g/mol
Structural Descriptors (Cheminformatics)
  • SMILES: OB(O)C1=CC=CC=C1COCC2COCC2

  • InChI Key: Generated based on connectivity (Specific stereochemistry at THF-3 position dictates exact key; typically supplied as racemate unless specified).

Structural Visualization

The following diagram illustrates the structural connectivity and the numbering scheme used for nomenclature.

ChemicalStructure Fig 1. Structural connectivity of 2-((Tetrahydrofuran-3-yloxy)methyl)phenylboronic acid. Phenyl Phenyl Ring (Core Scaffold) Boron Boronic Acid (-B(OH)2) (Reactive Handle) Phenyl->Boron Position 1 Linker Methylene Bridge (-CH2-) Phenyl->Linker Position 2 (Ortho) Ether Ether Linkage (-O-) Linker->Ether THF Tetrahydrofuran-3-yl (Polar Appendage) Ether->THF Position 3'

Physiochemical Properties & Stability

The Boroxine Equilibrium

Like most phenylboronic acids, this compound exists in an equilibrium between the monomeric acid and the trimeric cyclic anhydride (boroxine). This dehydration is reversible but can affect stoichiometry calculations in precise applications.

  • State: Solid (typically white to off-white powder).

  • Solubility: Soluble in MeOH, DMSO, DMF, and THF. Sparingly soluble in non-polar hydrocarbons (Hexane).

  • Ortho-Effect: The oxygen atom in the ortho-alkoxymethyl group can act as a Lewis base, coordinating with the empty p-orbital of the boron atom. This intramolecular B···O interaction can stabilize the boronic acid against protodeboronation but may retard transmetalation rates in Suzuki couplings compared to para-isomers.

Synthetic Protocols

Since this specific ortho-isomer is a specialized building block, it is often synthesized on-demand. The following protocol describes the robust Miyaura Borylation route, which tolerates the ether functionality better than aggressive Lithium-Halogen exchange methods.

Retrosynthetic Analysis
  • Target: 2-((Tetrahydrofuran-3-yloxy)methyl)phenylboronic acid.

  • Precursor: 2-((Tetrahydrofuran-3-yloxy)methyl)bromobenzene.

  • Starting Materials: 2-Bromobenzyl bromide + 3-Hydroxytetrahydrofuran.

Step 1: Ether Formation (Williamson Ether Synthesis)

Reagents: 3-Hydroxytetrahydrofuran (1.2 equiv), Sodium Hydride (1.5 equiv), THF (anhydrous), 2-Bromobenzyl bromide (1.0 equiv).

  • Activation: In a flame-dried flask under Nitrogen, suspend NaH (60% in oil) in anhydrous THF at 0°C.

  • Deprotonation: Add 3-Hydroxytetrahydrofuran dropwise. Stir for 30 min at 0°C to form the alkoxide.

  • Alkylation: Add 2-Bromobenzyl bromide (dissolved in THF) dropwise to the alkoxide solution.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the aryl bromide intermediate.

Step 2: Palladium-Catalyzed Borylation

Reagents: Aryl bromide intermediate (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), KOAc (3.0 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv), 1,4-Dioxane.

  • Setup: Combine aryl bromide, B₂pin₂, and KOAc in a pressure vial.

  • Degassing: Add Dioxane and sparge with Argon for 15 minutes (Critical: Oxygen poisons the catalyst).

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM. Seal the vial.

  • Heating: Heat to 90°C for 4–16 hours.

  • Hydrolysis (Optional): The product of this step is the Pinacol Ester. To obtain the free Boronic Acid, treat the ester with NaIO₄/NH₄OAc in Acetone/Water, followed by acid hydrolysis. Note: Most researchers use the pinacol ester directly in Suzuki couplings due to higher stability.

SynthesisWorkflow Fig 2. Synthetic pathway from commercial reagents to target boronic acid. Start Start: 2-Bromobenzyl bromide + 3-Hydroxytetrahydrofuran Step1 Step 1: Ether Formation (NaH, THF, 0°C -> RT) Start->Step1 Intermed Intermediate: 2-((THF-3-yloxy)methyl) bromobenzene Step1->Intermed Step2 Step 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Intermed->Step2 ProductPin Product (Pinacol Ester) Step2->ProductPin Hydrolysis Step 3: Hydrolysis (NaIO4 / HCl) ProductPin->Hydrolysis Optional Final Target: Boronic Acid Hydrolysis->Final

Applications: Suzuki-Miyaura Cross-Coupling

This compound is primarily used to append the (tetrahydrofuran-3-yloxy)methyl phenyl motif onto heteroaryl halides (e.g., pyridines, pyrimidines) in medicinal chemistry programs.

Protocol: General Cross-Coupling

Rationale: The ortho-substituent creates steric bulk. Therefore, highly active catalysts and elevated temperatures are often required compared to simple phenylboronic acid couplings.

ParameterStandard ConditionOptimization for Steric Bulk
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ or Pd(Amphos)Cl₂
Base Na₂CO₃ (2M aq)K₃PO₄ or Cs₂CO₃ (Anhydrous/Monohydrate)
Solvent DME/Water or Dioxane/Watern-Butanol or Toluene/Water (High Temp)
Temp 80°C100°C - 110°C
Mechanistic Consideration (The Transmetalation Step)

In the catalytic cycle, the ortho-ether oxygen may coordinate to the Palladium(II) center after oxidative addition, potentially stabilizing the intermediate but slowing down transmetalation. Using a strong base (like Cs₂CO₃) helps form the reactive boronate species [Ar-B(OH)3]- which facilitates the transmetalation.

SuzukiCycle Fig 3. Catalytic cycle emphasizing the Transmetalation step critical for ortho-substituted boronic acids. Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd Complex RedElim->Pd0 - Product

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • PubChem Database. (2024). Boronic Acid Structure and Nomenclature Standards. National Library of Medicine. Link

Sources

An In-Depth Technical Guide to 2-Substituted Phenylboronic Acid Ether Derivatives: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Substituted phenylboronic acid derivatives, particularly those bearing ether functionalities, represent a class of uniquely valuable reagents in modern organic synthesis and medicinal chemistry. Their distinct steric and electronic properties, conferred by the ortho-substituent, present both challenges and opportunities in synthetic design. This guide provides an in-depth exploration of these compounds, moving beyond simple procedural descriptions to elucidate the underlying principles governing their synthesis and reactivity. We will examine robust synthetic methodologies, delve into the mechanistic nuances of their application in palladium-catalyzed cross-coupling reactions, and highlight their expanding role in drug discovery and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique potential of these versatile building blocks.

Introduction: The Boronic Acid Functional Group

Boronic acids [RB(OH)₂] are a cornerstone of modern organic chemistry, valued for their stability, low toxicity, and versatile reactivity.[1][2] First synthesized in 1860, their prominence surged with the advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction.[3] This reaction forms carbon-carbon bonds with exceptional reliability and functional group tolerance, making boronic acids indispensable building blocks in the synthesis of complex molecules, from pharmaceuticals to organic electronics.[4][5]

The reactivity of a boronic acid is governed by the boron atom, which possesses a vacant p-orbital, rendering it a mild Lewis acid. In aqueous media or in the presence of bases, the trigonal planar sp²-hybridized boron atom can accept a hydroxide ion or other nucleophile to form a more nucleophilic, tetrahedral sp³-hybridized boronate species.[1][6] This transformation is a critical activation step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle.[7]

Boronic_Acid_Equilibrium

The Unique Landscape of 2-Substituted Phenylboronic Acid Ethers

The introduction of a substituent at the C2 (ortho) position of a phenylboronic acid dramatically alters its chemical behavior. When this substituent is an ether, such as a methoxy (-OCH₃) or a more complex alkoxy group, a unique combination of steric and electronic effects comes into play.

  • Steric Hindrance: The primary consequence of an ortho-substituent is steric bulk around the boronic acid moiety. This bulk can impede the approach of the palladium complex during the transmetalation step of cross-coupling reactions, often requiring specialized ligands, stronger bases, or higher temperatures to achieve good yields.[8][9] However, this steric shield can also be advantageous, preventing undesirable side reactions like protodeboronation (the loss of the boronic acid group).[10]

  • Electronic Effects & Intramolecular Coordination: An ortho-ether group can exert a significant electronic influence. The oxygen's lone pairs can, in some cases, form a dative bond with the vacant p-orbital of the boron atom. This intramolecular coordination can:

    • Stabilize the boronic acid: Reducing its susceptibility to degradation.

    • Modulate Lewis acidity: Influencing the equilibrium between the trigonal and tetrahedral forms.[11]

    • Alter the reaction pathway: The pre-coordination may facilitate a more ordered transition state in certain reactions.

This interplay of steric and electronic factors makes 2-alkoxyphenylboronic acids fascinating substrates, enabling selective transformations that might be difficult to achieve with their less-hindered meta or para isomers.

Synthetic Methodologies

The reliable synthesis of 2-substituted phenylboronic acid ethers is paramount for their application. While several methods exist for preparing arylboronic acids, the Grignard-based approach remains one of the most common and versatile for ortho-substituted systems due to its straightforward execution and tolerance of various functional groups.[1][12]

Key Synthetic Routes
MethodStarting MaterialReagentsAdvantagesDisadvantagesCitation
Grignard Reaction ortho-HaloanisoleMg, Trialkyl borate (e.g., B(OMe)₃), AcidWidely applicable, reliable, cost-effective.Requires anhydrous conditions, sensitive to some functional groups.[1][12]
Miyaura Borylation ortho-HaloanisoleBis(pinacolato)diboron (B₂pin₂), Pd catalyst, BaseExcellent functional group tolerance, mild conditions.Higher cost of diboron reagent and catalyst.[7]
Directed C-H Borylation AnisoleDiboron reagent, Ir or Rh catalystAtom economical, avoids pre-functionalization.Regioselectivity can be a challenge without a strong directing group.[1][7]
Detailed Experimental Protocol: Synthesis of 2-Methoxyphenylboronic Acid via Grignard Reaction

This protocol describes the synthesis of 2-methoxyphenylboronic acid from 2-bromoanisole. It is a robust procedure that exemplifies the electrophilic trapping of an arylmetal intermediate with a borate ester.[1]

Materials:

  • 2-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (1.5 eq)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated brine solution

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • Gently heat the flask under vacuum and then cool under a stream of nitrogen.

    • Add anhydrous THF to cover the magnesium.

    • Dissolve 2-bromoanisole in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium. The reaction is initiated when the brown color of iodine disappears and bubbling is observed.

    • Add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Boration:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Dissolve trimethyl borate in anhydrous THF and add it dropwise to the cold Grignard solution, maintaining the temperature below -60 °C.

    • After addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 1 hour until two clear layers form.

    • Separate the layers. Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to obtain pure 2-methoxyphenylboronic acid.

Synthesis_Workflow

Role in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of 2-substituted phenylboronic acids.[5] The steric hindrance from the ortho-substituent makes the transmetalation step (the transfer of the aryl group from boron to palladium) the rate-limiting step and the primary challenge to overcome.

Suzuki_Cycle

Overcoming Steric Challenges: To facilitate the coupling of these sterically demanding substrates, specific strategies are employed:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or AntPhos) are often required.[8] These ligands promote the formation of a monoligated, highly reactive Pd(0) species and stabilize the transition states.

  • Base and Solvent: A strong base (e.g., K₃PO₄, Cs₂CO₃) is crucial to drive the equilibrium towards the active tetrahedral boronate species.[13] Aprotic polar solvents like dioxane or toluene are commonly used.

  • Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can sometimes improve stability and solubility, though the active transmetalating species is still debated.[10]

Applications in Medicinal Chemistry and Drug Discovery

The structural rigidity and defined vectoral orientation of 2-substituted biaryl motifs make them highly sought-after in drug design. 2-substituted phenylboronic acid ethers are key intermediates in synthesizing these scaffolds.

  • Enzyme Inhibition: Boronic acids themselves can act as potent, reversible inhibitors of serine proteases.[14] The boron atom forms a covalent, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis. The FDA-approved drug Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, showcases the therapeutic potential of the boronic acid pharmacophore.[1][15]

  • Scaffolding for Active Pharmaceutical Ingredients (APIs): These derivatives are crucial building blocks for complex APIs. For instance, the synthesis of the anti-epileptic drug Perampanel relies on a Suzuki-Miyaura coupling to construct its core structure, where phenylboronic acid is a key intermediate.[5] The ability to introduce ortho-alkoxy groups allows for fine-tuning of a molecule's pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity.

Emerging Applications in Materials Science

The unique properties of phenylboronic acids extend beyond medicine into the realm of "smart" materials. Their ability to reversibly bind with cis-diols forms the basis of glucose-responsive systems.[3][6]

  • Glucose Sensing: Hydrogels functionalized with phenylboronic acid derivatives can swell or shrink in response to changing glucose concentrations.[16] This property is being harnessed to develop continuous glucose monitoring systems, such as in contact lenses, where changes in glucose levels in tear fluid can be detected.[3]

  • Controlled Drug Delivery: This same glucose-responsive behavior is being engineered into "closed-loop" insulin delivery systems.[6] An implantable hydrogel loaded with insulin can be designed to release the drug only when blood glucose levels are high, effectively mimicking the function of a healthy pancreas and reducing the risk of hypoglycemia.[3] The pKa of the boronic acid is critical for sensitivity at physiological pH (~7.4), and ortho-substituents are used to tune this value precisely.[6][11]

Conclusion and Future Outlook

2-substituted phenylboronic acid ether derivatives are far more than simple synthetic intermediates. They are enabling tools that provide access to sterically congested and electronically tuned molecular architectures. While their use in Suzuki-Miyaura coupling is well-established, the challenges posed by their steric bulk continue to drive innovation in ligand design and catalyst development. In medicinal chemistry, the strategic placement of ortho-ether groups provides a powerful method for optimizing drug properties, and the inherent reactivity of the boronic acid moiety itself offers a proven strategy for enzyme inhibition. Looking forward, the application of these compounds in stimuli-responsive materials and advanced diagnostics is poised for significant growth, promising new solutions for complex challenges in healthcare and beyond. The continued exploration of their synthesis and reactivity will undoubtedly unlock further potential in both academic research and industrial application.

References

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. Available at: [Link]

  • Iovescu, A., et al. (2023). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. Available at: [Link]

  • Challener, C. A. (2016). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Available at: [Link]

  • The Role of Phenylboronic Acid in Pharmaceutical Synthesis. (n.d.). Hopax. Available at: [Link]

  • Smith, G. B., et al. (1998). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Simões, V. L., et al. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Available at: [Link]

  • Knochel, P., et al. (2007). Synthesis of functionalized o-, m-, and p-terphenyl derivatives by consecutive cross-coupling reactions of triazene-substituted arylboronic esters. PubMed. Available at: [Link]

  • Zhang, T. R., & Zhang, Y. H. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Leny, F., & Vaultier, M. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

  • Radhika, K. R., et al. (2019). Substrate scope of the reaction between substituted phenylboronic acids and 2-aminobenzothiazole. ResearchGate. Available at: [Link]

  • Ridgway, B. H., & Woerpel, K. A. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Tondi, D., et al. (2008). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Available at: [Link]

  • Scheme of (a) synthesis of phenylboronic acid derivatives (n = 1, 2, 3). (n.d.). ResearchGate. Available at: [Link]

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. (2025). RSC Publishing. Available at: [Link]

  • Synthesis of some para-functionalized phenylboronic acid derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Available at: [Link]

  • Popik, O., & Wang, B. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available at: [Link]

  • Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery. Journal of Materials Chemistry B. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Illinois. Available at: [Link]

  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. (2023). De Gruyter. Available at: [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. (2025). YouTube. Available at: [Link]

  • Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. (2021). ACS Publications. Available at: [Link]

  • Cross coupling reactions of arylboronic acid. (n.d.). ResearchGate. Available at: [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.). MDPI. Available at: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ResearchGate. Available at: [Link]

Sources

Difference between oxolan-3-yl and tetrahydrofuran-3-yl nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature distinctions between oxolan-3-yl and tetrahydrofuran-3-yl , structured for researchers and drug development professionals.

Executive Summary

In the context of heterocyclic chemistry and drug discovery, oxolan-3-yl and tetrahydrofuran-3-yl refer to the exact same chemical radical: a saturated five-membered ether ring attached to a substituent at the 3-position (


).[1]

The distinction is purely nomenclatural:

  • Oxolan-3-yl is the Systematic Name derived from the Hantzsch-Widman system.[1] According to current IUPAC recommendations (Blue Book 2013), oxolane is the Preferred IUPAC Name (PIN) for the parent hydride.

  • Tetrahydrofuran-3-yl is the Retained Name derived from the hydrogenation of furan.[1] While acceptable in general nomenclature and dominant in industrial/patent literature, it is technically not the PIN for the saturated parent ring.

This guide analyzes the mechanistic derivation of both terms, their regulatory status, and the strategic implications for patent searching and database registration.

Structural Identity & Chemical Fundamentals

Before dissecting the nomenclature, it is critical to establish the structural identity. Both names describe a cyclic ether with the formula


 attached at the 

-carbon relative to the oxygen.[1]

Key Structural Parameters:

  • Parent Ring: Saturated 5-membered heterocycle containing one oxygen atom.[1][2][3]

  • Attachment Point: Position 3 (or

    
    -position).
    
  • Chirality: The 3-position is a stereocenter. The radical can exist as (3R)- or (3S)- enantiomers.[1]

Visualization: Nomenclatural Derivation

The following diagram illustrates how the two naming systems diverge from the same physical structure.

NomenclatureDerivation Structure Target Structure: Saturated 5-membered O-ring (Radical at pos 3) HW_System System: Hantzsch-Widman (Systematic) Structure->HW_System Retained_System System: Functional Modification (Retained/Traditional) Structure->Retained_System Prefix Prefix: 'Ox-' (Oxygen) HW_System->Prefix Stem Stem: '-ol-' (5-membered) HW_System->Stem Suffix Suffix: '-ane' (Saturated) HW_System->Suffix Result_HW Parent: Oxolane Radical: Oxolan-3-yl (IUPAC PIN) Prefix->Result_HW Stem->Result_HW Suffix->Result_HW Parent_Furan Parent: Furan (Unsaturated) Retained_System->Parent_Furan Operation Operation: +4 H (Hydrogenation) Parent_Furan->Operation Result_Ret Parent: Tetrahydrofuran Radical: Tetrahydrofuran-3-yl (General Use) Operation->Result_Ret

Figure 1: Derivation pathways for systematic (Green) vs. retained (Red) nomenclature.

Nomenclature Systems Deconstructed

A. The Hantzsch-Widman System (Oxolan-3-yl)

This system builds names by combining prefixes (heteroatom) and stems (ring size/saturation).[1] It is the primary method for generating Preferred IUPAC Names (PINs) for monocyclic heterocycles.

  • Prefix: Ox- indicates Oxygen.[2][4]

  • Stem: -ol indicates a 5-membered ring.[1][2]

  • Saturation Suffix: -ane indicates a fully saturated ring (no double bonds).

  • Combination: Ox + ol + ane = Oxolane .[2]

  • Radical Formation: Drop -e, add -3-yl

    
    Oxolan-3-yl .[1]
    

Why IUPAC Prefers This: It is algorithmic and avoids the ambiguity of "hydro" prefixes which can sometimes imply a modification of a parent structure rather than a distinct entity.

B. The Retained/Functional System (Tetrahydrofuran-3-yl)

This system treats the molecule as a derivative of the aromatic parent, Furan .[1]

  • Parent: Furan (C4H4O, aromatic).

  • Modification: Addition of 4 hydrogen atoms across the double bonds.

  • Name: Tetra (4) + hydro (H) + furan = Tetrahydrofuran .[5]

  • Radical Formation: Tetrahydrofuran-3-yl .

Why Industry Prefers This: "Tetrahydrofuran" (THF) is a ubiquitous solvent. Chemists think of the molecule as "hydrogenated furan" due to synthesis pathways. It is cognitively "stickier" than oxolane.

Regulatory Status: The IUPAC Verdict

According to the IUPAC Nomenclature of Organic Chemistry (Blue Book), 2013 Edition , specifically Rule P-25.2.2.4 :

  • Oxolane is the Preferred IUPAC Name (PIN) .[2][5]

  • Tetrahydrofuran is a Retained Name that is acceptable for general use but is not the PIN.

Comparison Table: Nomenclature Attributes
FeatureOxolan-3-ylTetrahydrofuran-3-yl
System Hantzsch-Widman (Systematic)Compositional / Retained
IUPAC Status (2013+) Preferred IUPAC Name (PIN) Acceptable (General Use)
CAS Index Name Rarely used as primaryOften maps to Furan, tetrahydro-
Chemical Formula


Stereochemistry (3R)-oxolan-3-yl(3R)-tetrahydrofuran-3-yl
Primary Usage Database Indexing, IUPAC CompliancePatents, Lab Notebooks, Vendor Catalogs

Strategic Implications for Drug Development

A. Patent Searching & Freedom to Operate (FTO)

When conducting FTO searches or drafting claims, relying solely on one name is a critical error.

  • Risk: Searching only for "tetrahydrofuran-3-yl" may miss automated prior art generated by algorithms using Hantzsch-Widman logic ("oxolan-3-yl").[1]

  • Protocol: You must use Markush structure searches or include both keyword strings.

    • Query String Example:(tetrahydrofuran-3-yl OR oxolan-3-yl OR "tetrahydro-3-furanyl")[1][6]

B. Database Registration (ChemDraw/Registration Systems)

Corporate registration systems (e.g., Dotmatics, Benchling) often auto-generate names.[1]

  • Configuration: Ensure your registration system is set to generate the PIN (Oxolane) for regulatory submissions (IND/NDA) to ensure strict compliance.

  • Internal Use: For internal communication, "THF-3-yl" remains the standard vernacular.[1]

C. Stereochemical Precision

Both names require explicit stereodescriptors.

  • Correct: (3S)-oxolan-3-yl amine[1]

  • Ambiguous: 3-amino-oxolane (Implies racemate)[1]

Workflow: Naming Decision Tree

Use the following logic to determine which name to use in documentation.

NamingDecision Start Start: Naming C4H7O- Radical Context What is the Context? Start->Context Regulatory Regulatory Submission (FDA/EMA/IUPAC) Context->Regulatory Formal Patent Patent Claims / Search Context->Patent Legal Lab Lab Notebook / Vendor Context->Lab Practical UsePIN Use PIN: Oxolan-3-yl Regulatory->UsePIN UseBoth Use Both/Markush: 'Tetrahydrofuran-3-yl' (claim broad coverage) Patent->UseBoth UseCommon Use Retained: Tetrahydrofuran-3-yl (Clearer communication) Lab->UseCommon

Figure 2: Decision matrix for selecting the appropriate nomenclature based on document type.[1]

Case Studies: Pharmaceutical Relevance

The tetrahydrofuran-3-yl moiety is a pharmacophore found in several high-profile therapeutics. In these cases, the naming convention often defaults to the "tetrahydrofuran" variant in clinical literature, despite the IUPAC preference for oxolane.

  • Empagliflozin (Jardiance):

    • Contains a tetrahydrofuran ring fused to a sugar-like scaffold.

    • Literature Name: (3S)-3-[4-[(2-isopropoxy-ethoxy)methyl]...tetrahydrofuran -3-yl]...

    • Observation: Even in approved drug labels, the "tetrahydrofuran" nomenclature persists due to historical precedence.

  • Amprenavir (Agenerase):

    • Key Intermediate: 3-hydroxytetrahydrofuran (or tetrahydrofuran-3-ol).[1][7]

    • Systematic Name: Oxolan-3-ol.[1][2][7]

    • Impact: Vendors sell this strictly as "3-Hydroxytetrahydrofuran".[1] Searching for "Oxolan-3-ol" in vendor catalogs often yields zero results, highlighting the gap between IUPAC rules and commercial reality.[1]

Conclusion

While oxolan-3-yl is the scientifically rigorous Preferred IUPAC Name (PIN) for the radical , tetrahydrofuran-3-yl remains the de facto standard in industrial chemistry and commerce.[1]

Recommendation for Scientists:

  • Know the PIN: Use "oxolan-3-yl" when generating names for regulatory filings or when strict IUPAC compliance is mandated.[1]

  • Use the Retained Name: Use "tetrahydrofuran-3-yl" for purchasing reagents, searching commercial catalogs, and internal team communication.

  • Bridge the Gap: In patent applications, explicitly define the terms as synonymous: "The substituent may be referred to herein as tetrahydrofuran-3-yl or oxolan-3-yl."

References

  • IUPAC Nomenclature of Organic Chemistry (Rule P-25.2.2.4) . International Union of Pure and Applied Chemistry. (2013).[5][8] "Selection of Preferred IUPAC Names for Monocyclic Heterocycles". [1]

  • Hantzsch-Widman Nomenclature System . IUPAC Compendium of Chemical Terminology (Gold Book). "Hantzsch-Widman name". [1]

  • Tetrahydrofuran (Compound Summary) . PubChem Database. National Center for Biotechnology Information. (Accessed 2023).

  • Amprenavir Structure and Naming . DrugBank Online. "Amprenavir - DB00701".[1] [1]

Sources

Methodological & Application

High-Efficiency Suzuki-Miyaura Coupling of [2-(Oxolan-3-ylmethoxy)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid . This specific building block presents a dual challenge in medicinal chemistry:

  • Steric Hindrance: The ortho-substitution pattern imposes significant steric demand during the transmetallation step.

  • Electronic Instability: The electron-donating alkoxy group at the ortho position significantly increases the rate of protodeboronation (hydrolytic cleavage of the C–B bond) under basic conditions, often outcompeting the productive coupling pathway.

This guide moves beyond generic "tetrakis" protocols, recommending advanced Buchwald precatalysts (SPhos/XPhos generations) to ensure rapid oxidative addition and transmetallation before substrate decomposition occurs.

Mechanistic Insight: The Race Against Time

To successfully couple this molecule, one must understand the competition between the productive catalytic cycle and the destructive side reaction.

The Protodeboronation Trap

The ortho-alkoxy group increases electron density at the ipso-carbon. In the presence of aqueous base (necessary for activating the boronic acid), the boronate intermediate is prone to protonolysis by water.[1] This yields the deboronated byproduct (1-(oxolan-3-ylmethoxy)benzene) and kills the reaction yield.

Pathway Visualization

The following diagram illustrates the kinetic competition. To succeed, Rate (


) must exceed Rate (

)
.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMetal Transmetallation (Rate Limiting due to Sterics) OxAdd->TransMetal BoronicAcid Boronic Acid (Substrate) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base/H2O Boronate->TransMetal Productive Path Deboron Protodeboronation (DEAD END) Boronate->Deboron Destructive Path (Fast for ortho-alkoxy) RedElim Reductive Elimination (Product Formation) TransMetal->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. The ortho-alkoxy group accelerates the red path.

Critical Reagent Selection

Catalyst System: The "Buchwald" Advantage

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often too slow for this sterically hindered substrate. We utilize Palladacycle Precatalysts (Gen 2/Gen 3) which generate the active mono-ligated Pd(0) species immediately upon activation, preventing the induction period where boronic acid decomposition occurs.

ComponentRecommendationRationale
Ligand SPhos or XPhos SPhos is privileged for ortho-substituted biaryls due to its specific pocket shape. XPhos is superior if the coupling partner is a heteroaryl chloride.
Precatalyst SPhos Pd G3 Air-stable, activates rapidly at room temperature, ensures high [Pd(0)] concentration to drive transmetallation.
Base K₃PO₄ (Tribasic Potassium Phosphate)Provides a buffering effect. Less aggressive than hydroxides/alkoxides, reducing the rate of protodeboronation while sufficiently activating the boronic acid.
Solvent Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous) Biphasic systems often suppress protodeboronation better than miscible systems for this class of molecules.

Experimental Protocols

Protocol A: The Standard High-Efficiency Method

Best for: Coupling with standard aryl bromides/chlorides where moderate heating is tolerable.

Reagents:

  • Aryl Halide (1.0 equiv)[2][3][4]

  • This compound (1.2 – 1.5 equiv)

  • SPhos Pd G3 (1.0 – 2.0 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio)[4]

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid, SPhos Pd G3 , and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.[4] Crucial: Oxygen poisons the active catalyst.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitoring: Check via LC-MS after 1 hour.

    • Self-Validation: If the boronic acid is consumed but SM halide remains, add 0.5 equiv more boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over Na₂SO₄, and concentrate.

Protocol B: The "Rescue" Method (Anhydrous)

Best for: Substrates where protodeboronation is observed (LC-MS mass M-B(OH)2 detected) or when using electron-deficient coupling partners.

Reagents:

  • XPhos Pd G3 (2.0 mol%)

  • Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Dry all glassware in an oven (>120°C) overnight.

  • Combine Aryl Halide, Cs₂CO₃ , and XPhos Pd G3 in the vial under Argon.

  • Add anhydrous 1,4-Dioxane.

  • Slow Addition Technique: Dissolve the this compound in a separate syringe with dioxane.

  • Heat the reaction mixture to 90 °C .

  • Add the boronic acid solution dropwise over 1 hour using a syringe pump.

    • Rationale: This keeps the concentration of free boronic acid low, statistically favoring the reaction with Pd(II) over the bimolecular decomposition pathway.

Decision Matrix & Troubleshooting

Use this logic flow to diagnose failures and optimize yields.

Troubleshooting Start Run Protocol A (LC-MS Analysis) Check Check Outcome Start->Check Success High Yield (>85%) Check->Success LowYield Low Yield Check->LowYield Analyze Analyze Byproducts LowYield->Analyze Deboron Deboronated Product Found (Mass = Boronic Acid - 79.8) Analyze->Deboron Major Byproduct Homocouple Homocoupling of Halide Analyze->Homocouple Major Byproduct NoRxn No Reaction (SM Intact) Analyze->NoRxn Solution1 Switch to Protocol B (Anhydrous + Slow Addition) Deboron->Solution1 Solution2 Reduce Catalyst Loading Check Oxygen Exclusion Homocouple->Solution2 Solution3 Switch to XPhos Pd G3 Increase Temp to 100°C NoRxn->Solution3

Figure 2: Diagnostic workflow for reaction optimization.

Data Summary: Ligand Performance Comparison

The following table summarizes expected performance based on the structural properties of ortho-alkoxy boronic acids (derived from general literature on hindered biaryl synthesis).

Ligand SystemConversion (1h)Protodeboronation RiskNotes
Pd(PPh₃)₄ < 30%High Too slow; catalyst decomposes before reaction completes.
Pd(dppf)Cl₂ 40-60%ModerateGood for large scale, but struggles with high steric bulk.
SPhos Pd G3 > 95% LowRecommended. Excellent longevity and rate acceleration.
XPhos Pd G3 > 90%LowExcellent alternative, especially for heteroaryl chlorides.

References

  • Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010.[5]

  • Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017.[6]

  • Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.[7]

  • Sigma-Aldrich. "Buchwald Catalysts & Ligands User Guide."

Sources

Application Note: Synthesis of TRPA1 Antagonists Using Boronic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical molecular integrator of noxious stimuli, implicated in neuropathic pain, respiratory inflammation, and itch.[1][2] Developing potent TRPA1 antagonists requires the rapid exploration of chemical space, particularly around biaryl and aryl-heteroaryl scaffolds.

This guide details the application of boronic acid intermediates in the modular synthesis of TRPA1 antagonists. We focus on two pivotal transition-metal-catalyzed transformations:

  • Suzuki-Miyaura Cross-Coupling: For constructing the biaryl core common in antagonists like GRC-17536 and Compound 29 (cinnamide derivatives).

  • Chan-Lam Coupling: For the N-arylation of nitrogen heterocycles (e.g., pyrazoles, indazoles), a structural motif found in next-generation TRPA1 modulators.

By utilizing boronic acids, researchers can achieve high functional group tolerance and late-stage diversification, essential for establishing robust Structure-Activity Relationships (SAR).

Chemical Strategy & Mechanism[3][4][5][6][7]

Why Boronic Acids?

Unlike organolithium or Grignard reagents, boronic acids are air-stable, moisture-tolerant, and compatible with the polar functional groups (amides, alcohols, sulfonamides) frequently present in TRPA1 pharmacophores. This allows for a convergent synthetic strategy where complex fragments are coupled late in the sequence.

Synthetic Pathway Visualization

The following diagram illustrates the convergent workflow for synthesizing a representative biaryl-cinnamide TRPA1 antagonist using a boronic acid strategy.

TRPA1_Synthesis Start1 4-Bromocinnamic Acid Intermediate Bromo-Amide Intermediate Start1->Intermediate Amide Coupling (EDC/HOBt) Start2 Amine Scaffold (e.g., Adamantylamine) Start2->Intermediate Product Biaryl TRPA1 Antagonist Intermediate->Product Cross-Coupling BoronicAcid Heteroaryl Boronic Acid (e.g., 4-Pyridineboronic acid) BoronicAcid->Product Catalyst Pd Catalyst (Suzuki Coupling) Catalyst->Product Catalysis

Figure 1: Convergent synthetic pathway for biaryl-cinnamide TRPA1 antagonists. The modular nature allows for rapid variation of the "Right-Hand Side" (Amine) and "Left-Hand Side" (Boronic Acid).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling for Biaryl Cinnamides

Target: Synthesis of 4-(pyridin-4-yl)-N-(adamantan-1-yl)cinnamamide (Analog of Compound 29). Rationale: This protocol installs the heteroaryl "head" group onto the cinnamide "tail." The use of a mild base and specific solvent system minimizes protodeboronation of the pyridine boronic acid.

Materials
  • Substrate: (E)-3-(4-bromophenyl)-N-(adamantan-1-yl)acrylamide (1.0 equiv)

  • Reagent: 4-Pyridineboronic acid (1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Preparation: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide substrate (1.0 mmol) and 4-pyridineboronic acid (1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under a nitrogen atmosphere.

    • Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for heteroaryl chlorides/bromides due to its higher stability and bite angle.

  • Solvent System: Add 1,4-dioxane (8 mL) and 2M aq. K₂CO₃ (2 mL).

    • Critical: Degas the solvents by sparging with nitrogen for 10 minutes prior to addition to prevent homocoupling of the boronic acid.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Monitor reaction progress via LC-MS (ESI+). Look for the disappearance of the bromide peak (M+H) and appearance of the biaryl product peak.

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter through a pad of Celite® to remove Palladium black. Wash with EtOAc.

    • Partition the filtrate between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0–10% MeOH in DCM (Pyridine derivatives are polar).

Protocol B: Chan-Lam Coupling for N-Arylation

Target: Synthesis of N-(3-chlorophenyl)pyrazole derivatives. Rationale: Many TRPA1 antagonists (e.g., pyrazole-based inhibitors) require an N-aryl bond. Traditional Buchwald-Hartwig amination can be challenging with electron-rich heterocycles. Chan-Lam coupling uses boronic acids and copper(II) under mild, aerobic conditions.

Materials
  • Substrate: Pyrazole derivative (1.0 equiv)

  • Reagent: (3-Chlorophenyl)boronic acid (2.0 equiv)

  • Catalyst: Copper(II) acetate (Cu(OAc)₂) (1.5 equiv)

  • Base/Ligand: Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Atmosphere: Open air (requires O₂).

Step-by-Step Procedure
  • Mixing: In a flask, dissolve the pyrazole substrate (1.0 mmol) in DCM (10 mL).

  • Reagent Addition: Add (3-chlorophenyl)boronic acid (2.0 mmol), Cu(OAc)₂ (1.5 mmol), and pyridine (2.0 mmol).

    • Note: Molecular sieves (4Å) can be added to ensure anhydrous conditions, which often improves yield.

  • Reaction: Stir the mixture vigorously at room temperature open to the air (or under an O₂ balloon for faster kinetics) for 24 hours.

    • Visual Cue: The reaction mixture typically turns from blue/green to a dark slurry as the catalytic cycle proceeds.

  • Workup: Filter the mixture through Celite®. Wash with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).

Data Analysis & Optimization

The following table summarizes typical yields and optimization parameters for these couplings in the context of TRPA1 antagonist synthesis.

ParameterSuzuki-Miyaura (Protocol A)Chan-Lam (Protocol B)
Primary Bond Formed C(sp²)–C(sp²) (Biaryl)C(sp²)–N (N-Aryl)
Typical Yield 75–95%50–80%
Key Side Reaction Protodeboronation of heteroaryl boronic acidHomocoupling of boronic acid
Preferred Solvent Dioxane/H₂O, DME/H₂ODCM, DCE, Acetonitrile
Base Sensitivity Requires base (Carbonate/Phosphate)Uses amine base (Pyridine/TEA)
Atmosphere Inert (N₂/Ar)Oxidative (Air/O₂)
Troubleshooting Guide
  • Issue: Low Yield in Suzuki Coupling (Protodeboronation)

    • Cause: 2- or 4-pyridyl boronic acids are prone to hydrolytic deboronation.

    • Solution: Switch to MIDA boronates or potassium trifluoroborates for slow-release of the active species. Alternatively, use anhydrous conditions with CsF as the base.

  • Issue: Palladium Contamination

    • Context: TRPA1 assays are sensitive to heavy metals.

    • Solution: Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup or perform a final recrystallization.

References

  • Discovery of Dual TRPA1 and TRPV1 Antagonists. Pharmaceuticals, 2024.[5] Link

  • Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds. International Journal of Molecular Sciences, 2020. Link

  • Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry. Organic Chemistry Portal. Link

  • Boronic Acids in Drug Discovery. ChemRxiv, 2021. Link

  • Recent Advances in the Discovery of Oral TRPA1 Antagonists. Journal of Medicinal Chemistry, 2024.[1] Link

Sources

The Strategic Advantage of 2-Substituted Phenylboronic Acids in the Synthesis of Biaryl Ethers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Biaryl Ethers and a Modern Synthetic Approach

The biaryl ether linkage is a cornerstone structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] From the intricate architecture of the vancomycin family of antibiotics to potent inhibitors of HIV-1 reverse transcriptase, the strategic construction of the C-O-C biaryl bond remains a critical challenge and a focal point of innovation in synthetic organic chemistry.[2][3] Historically, the synthesis of these valuable compounds has been dominated by classical methods such as the Ullmann condensation, which, despite its utility, often necessitates harsh reaction conditions, stoichiometric amounts of copper, and exhibits a limited substrate scope.[4][5]

The advent of modern cross-coupling methodologies, particularly the copper-catalyzed Chan-Lam-Evans (CLE) reaction, has revolutionized the formation of carbon-heteroatom bonds, offering a milder and more versatile pathway to biaryl ethers.[6][7] This reaction typically involves the coupling of an aryl boronic acid with a phenol under aerobic conditions, mediated by a copper catalyst.[7] This guide delves into a nuanced and highly effective variation of this methodology: the use of 2-substituted phenylboronic acids. We will explore the underlying mechanistic principles that govern this transformation, provide detailed, field-proven protocols, and offer insights into how the strategic placement of a substituent at the ortho position of the phenylboronic acid can be leveraged to achieve efficient and selective biaryl ether synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit for the construction of complex molecular architectures.

Mechanistic Insights: The Role of the Ortho-Substituent in Facilitating C-O Bond Formation

The Chan-Lam-Evans coupling is a complex catalytic process, and the precise mechanism can be influenced by various factors, including the specific copper source, ligands, base, and solvent employed.[6][8] However, a generally accepted catalytic cycle provides a framework for understanding the transformation. The introduction of a substituent at the 2-position of the phenylboronic acid introduces unique steric and electronic effects that can significantly influence the course of the reaction.[9]

The catalytic cycle is initiated by the interaction of the copper(II) catalyst with the phenol and the arylboronic acid. A key proposed intermediate is a copper(III)-aryl-alkoxide species, which then undergoes reductive elimination to form the desired biaryl ether and a copper(I) species.[6] The copper(I) is subsequently re-oxidized to copper(II) by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[10]

The presence of an ortho-substituent on the phenylboronic acid can impact the reaction in several ways:

  • Steric Effects: While significant steric bulk on both coupling partners can hinder the reaction, a moderately sized ortho-substituent can, in some cases, promote the desired transformation by disfavoring competing side reactions, such as the homocoupling of the boronic acid.[4][11] However, it is crucial to note that bis-ortho substitution on the boronic acid can lead to a dramatic decrease in reaction yield due to excessive steric hindrance.[4]

  • Electronic Effects: The electronic nature of the ortho-substituent alters the acidity and reactivity of the boronic acid.[12] Electron-withdrawing groups can increase the Lewis acidity of the boron center, potentially facilitating transmetalation to the copper center. Conversely, electron-donating groups may enhance the nucleophilicity of the aryl group.

  • Intramolecular Coordination: Certain ortho-substituents, such as formyl or alkoxy groups, possess lone pairs of electrons that can pre-coordinate to the copper center.[12] This intramolecular chelation can stabilize key intermediates, accelerate the rate-limiting transmetalation step, and favor the desired productive catalytic cycle over unproductive pathways. This is a critical concept that underpins the strategic use of these specialized reagents.

Below is a conceptual workflow illustrating the key steps in the synthesis of biaryl ethers using 2-substituted phenylboronic acids.

G cluster_reaction Copper-Catalyzed Cross-Coupling cluster_workup Work-up and Purification cluster_product Final Product 2-Substituted_Phenylboronic_Acid 2-Substituted_Phenylboronic_Acid Reaction_Vessel Reaction Setup: - Copper Catalyst (e.g., Cu(OAc)2) - Base (e.g., Pyridine, K3PO4) - Solvent (e.g., DCM, CH3CN) - Open to Air (O2 as oxidant) 2-Substituted_Phenylboronic_Acid->Reaction_Vessel Phenol_Derivative Phenol_Derivative Phenol_Derivative->Reaction_Vessel Heating_Stirring Reaction Conditions: - Room Temperature or Heating - Stirring for 8-24h Reaction_Vessel->Heating_Stirring Quenching_Extraction Quenching and Aqueous Extraction Heating_Stirring->Quenching_Extraction Chromatography Column Chromatography Quenching_Extraction->Chromatography Biaryl_Ether Purified Biaryl Ether Chromatography->Biaryl_Ether

Caption: A generalized workflow for the synthesis of biaryl ethers.

The following diagram illustrates a plausible catalytic cycle for the Chan-Lam-Evans O-arylation, highlighting the potential role of an ortho-coordinating group.

G CuII_cat Cu(II) Catalyst CuII_complex [L-Cu(II)-OAr'] CuII_cat->CuII_complex + Ar'OH - H2O CuIII_intermediate [L-Cu(III)(Ar)(OAr')] CuII_complex->CuIII_intermediate Transmetalation + 2-X-ArB(OH)2 note Ortho-substituent (X) can coordinate to Cu, facilitating transmetalation. CuII_complex->note CuI_cat Cu(I) Catalyst CuIII_intermediate->CuI_cat Reductive Elimination Biaryl_Ether Biaryl Ether (Ar-O-Ar') CuIII_intermediate->Biaryl_Ether CuI_cat->CuII_cat Oxidation Boronic_Acid 2-X-ArB(OH)2 Boronic_Acid->CuII_complex Phenol Ar'OH Phenol->CuII_cat O2 O2 (Air) O2->CuI_cat

Caption: A plausible catalytic cycle for Chan-Lam O-arylation.

Experimental Protocols: A Practical Guide

The following protocols are provided as a detailed guide for researchers. These have been optimized for the synthesis of a model biaryl ether using a 2-substituted phenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Formylphenylboronic acid≥95%Commercially AvailableStore desiccated.
4-Methoxyphenol≥98%Commercially Available
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, ≥98%Commercially AvailableAnhydrous is preferred.
PyridineAnhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or distill.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system if available.
Saturated aq. NH₄ClReagent GradeFor work-up.
BrineSaturated aq. NaClFor work-up.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.

Safety Precautions:

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pyridine is a flammable and harmful liquid. Handle with care.

  • Copper salts are toxic. Avoid inhalation of dust and skin contact.

Protocol 1: Synthesis of 2-(4-Methoxyphenoxy)benzaldehyde

This protocol details the copper-mediated O-arylation of 4-methoxyphenol with 2-formylphenylboronic acid. The ortho-formyl group can act as a coordinating group, potentially facilitating the reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylphenylboronic acid (1.50 g, 10.0 mmol, 1.0 equiv), 4-methoxyphenol (1.36 g, 11.0 mmol, 1.1 equiv), and copper(II) acetate (1.82 g, 10.0 mmol, 1.0 equiv).

  • Solvent and Base Addition: Place the flask under an atmosphere of air (an open flask is sufficient). Add anhydrous dichloromethane (20 mL) followed by anhydrous pyridine (1.6 mL, 20.0 mmol, 2.0 equiv).

  • Reaction: Stir the resulting blue suspension vigorously at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL). Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford 2-(4-methoxyphenoxy)benzaldehyde as a pale yellow oil.

Expected Yield: 75-85%

Data Interpretation and Troubleshooting

The success of the biaryl ether synthesis using 2-substituted phenylboronic acids is dependent on a careful balance of several factors. The table below summarizes the influence of various parameters on the reaction outcome.

ParameterVariationEffect on Yield/SelectivityRationale
Ortho-Substituent -CHO, -OMe (coordinating)Generally favorableIntramolecular coordination can stabilize intermediates and accelerate transmetalation.[12]
-CH₃, -Cl (non-coordinating)Tolerated, but may be slowerReaction proceeds via the standard Chan-Lam pathway; steric hindrance can become a factor.[4][9]
-C(CH₃)₃ (bulky)Significantly lower yieldSteric hindrance impedes the approach of the coupling partners to the copper center.[11]
Copper Source Cu(OAc)₂Generally effectiveCommon and reliable catalyst for Chan-Lam couplings.[7]
CuICan be effective, may require a ligandOften used in Ullmann-type reactions, can be effective in Chan-Lam with appropriate ligands.[4]
Base PyridineEffective, acts as both base and ligandMild base that also coordinates to copper, facilitating the catalytic cycle.[6]
K₃PO₄, Cs₂CO₃Stronger bases, can be effectiveMay be required for less reactive phenols.
Solvent DCM, CH₃CNGood general solventsAprotic solvents are typically used to avoid competing reactions with the boronic acid.
DMFCan accelerate the reactionHigher boiling point and coordinating ability can be beneficial, but may complicate work-up.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of anhydrous Cu(OAc)₂. The presence of water can affect the catalyst's activity.

    • Poor Quality Reagents: Use freshly opened or purified solvents and bases. Boronic acids can degrade upon prolonged storage; check purity.

    • Insufficient Oxygen: Ensure the reaction is open to the air or sparged with air/oxygen, as O₂ is the terminal oxidant.[10]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This is a common side reaction. Using the phenol as the limiting reagent can sometimes mitigate this.

    • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be favored by the presence of excess water or protic solvents.

  • Difficult Purification:

    • If the product is polar, residual pyridine can be challenging to remove. Additional acidic washes (e.g., dilute HCl) during work-up can help, but be mindful of acid-labile functional groups on your product.

Conclusion and Future Outlook

The use of 2-substituted phenylboronic acids represents a sophisticated and powerful strategy for the synthesis of biaryl ethers via copper-catalyzed cross-coupling reactions. By understanding the interplay of steric, electronic, and coordinating effects imparted by the ortho-substituent, researchers can make informed decisions to optimize reaction conditions and achieve high yields of desired products. The protocols and insights provided in this guide serve as a robust starting point for the application of this methodology in the synthesis of complex molecules for drug discovery, materials science, and natural product synthesis. Future research in this area will likely focus on the development of more active and selective catalytic systems, the expansion of the substrate scope to include more challenging coupling partners, and the application of these methods in asymmetric synthesis to generate atropisomeric biaryl ethers.

References

  • MDPI. (2022, December 21). Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biaryl ethers 65 by using substituted phenol 64. Retrieved from [Link]

  • University of Pennsylvania. (2000, June 1). Biaryl ethers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Retrieved from [Link]

  • ACS Publications. (2020, December 15). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • PMC. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in Chan-Lam Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2021, June 25). Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Retrieved from [Link]

  • IJSDR. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • NIH. (2014, September 10). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Chan–Lam coupling enabling a formal [2 + 2].... Retrieved from [Link]

  • PubMed. (2016, September 2). Synthesis of Biaryl Ethers by the Copper-Catalyzed Chan-Evans-Lam Etherification from Benzylic Amine Boronate Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cu(OAc)2-Catalyzed N-Arylations of Sulfoximines with Aryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-mediated O-arylation of lactols with aryl boronic acids. Retrieved from [Link]

  • MDPI. (2023, June 30). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Multitechnique Approach to Reveal the Mechanism of Copper(II)-Catalyzed Arylation Reactions | Request PDF. Retrieved from [Link]

  • PubMed. (2010, August 1). Biaryl ethers as potent allosteric inhibitors of reverse transcriptase and its key mutant viruses: aryl substituted pyrazole as a surrogate for the pyrazolopyridine motif. Retrieved from [Link]

  • TUS. (2020, October 15). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Retrieved from [Link]

Sources

Mastering the Challenge: High-Yield Coupling of Sterically Hindered 2-Alkoxyphenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Synthetic Value and Challenge of 2-Alkoxybiaryls

Biaryl scaffolds containing a 2-alkoxy substituent are privileged motifs in medicinal chemistry, materials science, and natural product synthesis. The strategic placement of an ortho-alkoxy group can enforce a specific dihedral angle between the aryl rings, influence molecular conformation, and provide a key point for hydrogen bonding interactions. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the crucial carbon-carbon bond to create these structures, prized for its functional group tolerance and the general stability of its organoboron reagents.[1]

However, the very feature that makes these molecules valuable—the ortho-alkoxy group—presents a significant synthetic hurdle. This substituent imparts substantial steric hindrance around the reaction center, which can dramatically impede the key steps of the palladium-catalyzed cycle and lead to low yields, slow reaction times, or complete reaction failure.[2] This guide provides a detailed examination of the reaction conditions, mechanistic principles, and practical protocols required to overcome these steric challenges and achieve high-efficiency coupling of 2-alkoxyphenylboronic acids.

Mechanistic Insight: Why Steric Hindrance Matters

The efficacy of the Suzuki-Miyaura reaction hinges on the seamless progression through its catalytic cycle. The presence of a bulky ortho-substituent on the boronic acid directly interferes with these steps. Understanding this interference is crucial for rationally selecting the right catalytic system.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

The ortho-alkoxy group creates a sterically congested environment that can hinder the approach of the palladium complex during transmetalation and, most critically, prevent the two aryl groups from achieving the necessary proximity for the final, bond-forming reductive elimination step.[2] Standard palladium catalysts, like Pd(PPh₃)₄, often fail because the ligands are not bulky enough to force this crucial step to occur efficiently.

The solution lies in using a catalyst system specifically designed to thrive in sterically demanding environments. This is achieved through the use of highly specialized, bulky, and electron-rich phosphine ligands.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 [L-Pd(0)] Active Catalyst in_oa pd0->in_oa Oxidative Addition oa_complex [L-Pd(II)(Ar)(X)] Oxidative Addition Complex in_trans oa_complex->in_trans Transmetalation trans_complex [L-Pd(II)(Ar)(Ar')] Diaryl Complex in_re trans_complex->in_re Reductive Elimination in_oa->oa_complex in_trans->trans_complex in_re->pd0 product Ar-Ar' (Biaryl Product) in_re->product arx Ar-X (Aryl Halide) arx->in_oa boronic Ar'-B(OH)₂ + Base (Activated Boronic Acid) boronic->in_trans caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

A Strategic Guide to Component Selection

Successfully coupling 2-alkoxyphenylboronic acids requires a deliberate choice of catalyst, ligand, base, and solvent. The following workflow provides a systematic approach to designing your reaction conditions.

Reaction_Optimization_Workflow Workflow for Optimizing 2-Alkoxyphenylboronic Acid Coupling cluster_workflow start Define Substrates: 2-Alkoxy-Ar-B(OH)₂ + Ar'-X halide_check What is the Aryl Halide (Ar'-X)? start->halide_check steric_check Assess Steric Hindrance (Ortho groups on Ar'-X?) halide_check->steric_check Chloride (Less Reactive) catalyst_select_std Select Catalyst System: - XPhos Pd G3/G4 - SPhos Pd G2/G3 halide_check->catalyst_select_std Bromide / Triflate (More Reactive) steric_check->catalyst_select_std No / Mild catalyst_select_adv Select More Active System: - RuPhos Pd G3 - Increase catalyst loading steric_check->catalyst_select_adv Yes / High base_solvent Select Base & Solvent: - Base: K₃PO₄ or Cs₂CO₃ - Solvent: Toluene, Dioxane, or THF (often with trace H₂O) catalyst_select_std->base_solvent catalyst_select_adv->base_solvent conditions Set Conditions: - Temp: 60-110 °C - Time: 2-24 h - Rigorous Degassing (Ar/N₂) base_solvent->conditions monitor Monitor Reaction (TLC, LC-MS) conditions->monitor caption Fig. 2: Decision workflow for reaction setup.

Caption: A systematic approach to selecting optimal reaction conditions.

Catalyst & Ligand: The Core of the Solution

For sterically demanding couplings, the choice of ligand is paramount. The most successful systems utilize bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald Ligands."[4]

  • XPhos and SPhos: These are the workhorse ligands for challenging Suzuki-Miyaura couplings. Their significant steric bulk helps to promote the difficult reductive elimination step, while their electron-rich nature facilitates the oxidative addition of even less reactive aryl chlorides.[4][5]

  • RuPhos: This ligand can sometimes offer superior performance, especially when heteroaryl halides are used as coupling partners or in particularly stubborn cases.[6][7]

  • Palladium Precatalysts: Using pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3) is highly recommended.[8] These complexes ensure a precise palladium-to-ligand ratio and provide a reliable, rapid initiation of the catalytic cycle upon addition of the base, which is especially important when using boronic acids that may be prone to decomposition.[5]

Base and Solvent Selection

The base is not merely an additive; it is essential for activating the boronic acid for the transmetalation step.[9]

  • Bases: Strong, non-nucleophilic inorganic bases are the standard. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices due to their high efficacy and good solubility in biphasic solvent systems.[10][11]

  • Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[11] Often, the reaction is run as a biphasic mixture with a small amount of water, which aids in dissolving the inorganic base.[12] The choice of solvent can influence reaction rates and should be considered during optimization.

Parameter Recommendation for 2-Alkoxyphenylboronic Acids Rationale References
Pd Source Buchwald G2, G3, or G4 PrecatalystsAir-stable, reliable generation of active Pd(0)L₁, ensures correct Pd:Ligand ratio.[5],[13],[8]
Ligand 1st Choice: XPhos or SPhosAlternative: RuPhosBulky & electron-rich ligands overcome steric hindrance, promoting oxidative addition and reductive elimination.[10],[4],[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively promote boronate formation for transmetalation.[11],[7]
Solvent Toluene, 1,4-Dioxane, or THF (often with H₂O)Aprotic solvents with good solubility for substrates. Water aids in dissolving the inorganic base.[12],[11],[3]
Temperature 60–110 °CIncreased thermal energy is often required to overcome the activation barrier for sterically hindered substrates.[14],[15]
Atmosphere Strict Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[12]

Detailed Experimental Protocols

Crucial Pre-Reaction Setup: All Suzuki-Miyaura reactions must be performed under a strict inert atmosphere to prevent catalyst deactivation. Glassware should be oven- or flame-dried. Solvents must be anhydrous (if specified) and thoroughly degassed by sparging with argon or nitrogen for 20-30 minutes or by using at least three freeze-pump-thaw cycles.[12]

Protocol 1: General Coupling of 2-Methoxyphenylboronic Acid with an Aryl Bromide

This protocol provides a robust starting point for a standard, sterically hindered coupling using a modern precatalyst.

  • Reagents:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • 2-Methoxyphenylboronic Acid (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

    • Toluene (4 mL)

    • Deionized Water (0.4 mL)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-methoxyphenylboronic acid, XPhos Pd G3, and potassium phosphate.

    • Seal the flask with a rubber septum, and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times.

    • Using a syringe, add the degassed toluene, followed by the degassed water.

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots via syringe.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Challenging Coupling of 2-Isopropoxyphenylboronic Acid with an Aryl Chloride

This protocol is adapted for a more demanding transformation involving a less reactive aryl chloride and a bulkier boronic acid, necessitating a slightly higher catalyst loading and a more active ligand system.

  • Reagents:

    • Aryl Chloride (1.0 mmol, 1.0 equiv)

    • 2-Isopropoxyphenylboronic Acid (1.5 mmol, 1.5 equiv)

    • RuPhos Pd G3 (0.03 mmol, 3 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)

    • 1,4-Dioxane (5 mL)

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the aryl chloride, 2-isopropoxyphenylboronic acid, RuPhos Pd G3, and cesium carbonate to an oven-dried resealable reaction tube equipped with a magnetic stir bar.

    • Add the anhydrous, degassed 1,4-dioxane to the tube.

    • Seal the tube tightly with a Teflon-lined cap.

    • Remove the tube from the glovebox (if used) and place it in a preheated aluminum heating block at 110 °C.

    • Stir the reaction for 12-24 hours. Monitor for consumption of the starting material.

    • After completion, allow the reaction to cool to ambient temperature.

    • Carefully unseal the tube and quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the mixture with dichloromethane (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the residue via automated flash chromatography to obtain the desired biaryl product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This table outlines common issues and their solutions.

Problem Probable Cause(s) Recommended Solution(s) References
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently active catalyst system for the substrate.3. Insufficient temperature.1. Ensure rigorous degassing of all reagents and solvents. Use fresh, high-quality precatalyst.2. Switch to a more active ligand (e.g., from SPhos to RuPhos). Increase catalyst loading to 3-5 mol%.3. Increase temperature in 10 °C increments (up to ~120 °C).[12],[16]
Protodeboronation 1. Boronic acid is unstable under basic conditions.2. Reaction is too slow, allowing decomposition to compete.1. Use a more stable boronic ester (e.g., pinacol or MIDA ester).2. Use a more active precatalyst (e.g., G3 or G4) to accelerate the productive coupling cycle. Minimize water content if possible.[12],[11]
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to oxidative homocoupling.2. Pd(II) precatalyst reduction is slow.1. Improve inert atmosphere technique.2. Use a precatalyst that rapidly forms Pd(0). Consider slow addition of the boronic acid to keep its concentration low.[12],[3]
Dehalogenation of Aryl Halide 1. Presence of a hydride source (e.g., certain alcohol solvents or amine bases).1. Switch to a non-protic solvent (Toluene, Dioxane) and an inorganic base (K₃PO₄, Cs₂CO₃).[12]

References

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Chan-Lam coupling protocols for [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chan-Lam Cross-Coupling of Sterically Demanding [2-(Oxolan-3-ylmethoxy)phenyl]boronic Acid

Introduction: The Ortho-Substituent Challenge

Target Molecule: this compound (CAS: 1333411-99-6) Class: Ortho-alkoxy substituted arylboronic acid.[1]

The Chan-Lam-Evans (CEL) coupling is a premier method for forming C–N and C–O bonds under mild, oxidative conditions. However, this compound presents a specific dual-challenge common to ortho-functionalized building blocks:

  • Steric Hindrance: The bulky (oxolan-3-ylmethoxy) group at the ortho position creates significant steric clash during the transmetallation step with the Copper(II) catalyst.

  • Protodeboronation: Electron-rich ortho-alkoxy substituents increase the electron density on the ipso-carbon, accelerating hydrolytic C–B bond cleavage (protodeboronation) before the coupling can occur, especially in the presence of moisture.

This guide provides optimized protocols designed to suppress protodeboronation while forcing the sterically hindered transmetallation to proceed.

Mechanistic Insight & Causality

To successfully couple this molecule, one must understand the "Copper Cycle." The reaction does not proceed via a Pd(0)/Pd(II) cycle but rather a Cu(II)/Cu(III) oxidative cycle.

Critical Failure Point: The Transmetallation step. For ortho-substituted boronic acids, the coordination of the boronic acid to the [Cu(II)-Nucleophile] complex is rate-limiting. If this step is too slow, the boronic acid hydrolyzes.

The Solution:

  • Ligand Acceleration: Use pyridine or 2,6-lutidine to stabilize the Cu(II) species and prevent catalyst aggregation.

  • Water Management: Strict anhydrous conditions (Molecular Sieves) are required to stop protodeboronation.

  • Oxidant: Atmospheric Oxygen (Open Flask) is sufficient, but must be actively replenished (vigorous stirring).

Visualization: The Sterically Hindered Catalytic Cycle

ChanLamCycle Cu2 Cu(II)(OAc)2 (Pre-Catalyst) ActiveCat [L-Cu(II)-Nu] Active Species Cu2->ActiveCat + Nu, + Base TransMetal Transmetallation (STERIC BOTTLENECK) ActiveCat->TransMetal Cu3 Ar-Cu(III)-Nu High Energy Intermediate TransMetal->Cu3 Oxidation Product Product (Ar-Nu) Cu3->Product Reductive Elimination Cu1 Cu(I) Species Cu3->Cu1 Cu1->Cu2 Re-oxidation (O2) Nu Nucleophile (Amine/Phenol) Nu->ActiveCat Boronic [2-(Oxolan-3-ylmethoxy)phenyl] boronic acid Boronic->TransMetal Slow Coordination O2 O2 (Air) O2->Cu2

Figure 1: The Chan-Lam catalytic cycle highlighting the steric bottleneck at the transmetallation step for ortho-substituted boronic acids.

Optimized Experimental Protocols

Method A: The "Robust" Protocol (DCM/Pyridine)

Best for: N-Arylation of Anilines, Indoles, and Pyrazoles. Why: Dichloromethane (DCM) solubilizes the ether-linked boronic acid well. Pyridine acts as both base and ligand.[2]

Reagents:

  • Substrate: this compound (1.5 equiv)

  • Nucleophile: Amine/Aniline (1.0 equiv)[3]

  • Catalyst: Cu(OAc)₂ (Anhydrous preferred) (1.0 equiv - Stoichiometric is recommended for ortho-substrates to ensure conversion)

  • Base/Ligand: Pyridine (2.0 equiv)[4]

  • Additive: Activated 4Å Molecular Sieves (Powdered)

  • Solvent: Anhydrous DCM (0.1 M concentration relative to nucleophile)

Step-by-Step Protocol:

  • Sieve Activation: Flame-dry 4Å molecular sieves under vacuum and allow them to cool under Argon. Add 200 mg/mmol of substrate to a dry round-bottom flask.

  • Solubilization: Add the Nucleophile (1.0 equiv), Boronic Acid (1.5 equiv), and Cu(OAc)₂ (1.0 equiv) to the flask containing sieves.

  • Solvent Addition: Add Anhydrous DCM.

  • Ligand Addition: Add Pyridine (2.0 equiv) dropwise. The solution should turn a deep blue/green (characteristic of Cu-Pyridine complexes).

  • Oxidation Initiation: Attach a drying tube (CaCl₂) to the flask. Do not seal under inert gas. The reaction requires atmospheric oxygen.[5] Stir vigorously (1000 RPM) to maximize O₂ mass transfer.

  • Reaction: Stir at Room Temperature (20-25°C) for 24–48 hours.

    • Checkpoint: Monitor by TLC. If the boronic acid is consumed but starting amine remains, add another 0.5 equiv of boronic acid.

  • Workup: Dilute with EtOAc. Filter through a pad of Celite to remove copper salts and sieves. Wash the filtrate with 1M HCl (to remove pyridine) and then Brine. Dry over Na₂SO₄ and concentrate.

Method B: The "Enhanced" Protocol (MeCN/Lutidine)

Best for: Difficult/Unreactive Nucleophiles or when Method A fails. Why: Acetonitrile (MeCN) is more polar, aiding the solubility of the copper species. 2,6-Lutidine is a non-nucleophilic base that prevents copper sequestration.

Reagents:

  • Catalyst: Cu(OAc)₂ (0.5 – 1.0 equiv)

  • Base: 2,6-Lutidine (1.5 equiv)

  • Additive: Myristic Acid (0.2 equiv) – Improves solubility of Cu-species in MeCN.

  • Solvent: MeCN (Acetonitrile)

Modifications to Workflow:

  • Follow the setup in Method A.

  • Heat the reaction mixture to 40°C . Caution: Higher temperatures (>50°C) dramatically increase protodeboronation of the ortho-alkoxy boronic acid.

  • Use an O₂ balloon (1 atm) instead of open air to increase the oxidation rate if the reaction is sluggish.

Data Summary & Troubleshooting

Comparative Conditions Table

VariableMethod A (Standard)Method B (Enhanced)Impact on [2-(Oxolan...)] Substrate
Solvent DCMMeCNDCM is better for lipophilic ether solubility; MeCN is faster for coupling.
Base Pyridine2,6-LutidineLutidine is sterically hindered, preventing it from blocking the active Cu site.
Temp 25°C40°CKeep <40°C. Ortho-alkoxy groups are heat-sensitive (deboronation).
Atmosphere Air (Open Flask)O₂ BalloonO₂ balloon drives the re-oxidation of Cu(I) to Cu(II) faster.
Sieves Mandatory Mandatory CRITICAL. Without sieves, yield drops <20% due to hydrolysis.

Troubleshooting Guide:

  • Issue: Rapid disappearance of Boronic Acid, but no Product.

    • Cause: Protodeboronation.[5][6] The boronic acid hydrolyzed to the phenol/arene.

    • Fix: Increase Molecular Sieves loading. Switch to anhydrous Cu(OAc)₂. Add the boronic acid in 3 portions over 6 hours (Slow Addition).

  • Issue: Reaction stalls at 50% conversion.

    • Cause: Catalyst death (reduction to Cu(0) or insoluble Cu-salts).

    • Fix: Add fresh Cu(OAc)₂ (0.5 equiv) and ensure vigorous stirring to re-introduce Oxygen.

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Phase cluster_workup Purification Sieves Activate 4Å Sieves (Flame Dry) Mix Mix Reagents (Cu, Boronic, Amine) Sieves->Mix Solvent Add Solvent + Base (DCM/Pyridine) Mix->Solvent Stir Vigorous Stirring (Open to Air) Solvent->Stir Monitor TLC Monitoring (24-48h) Stir->Monitor Filter Filter (Celite) Monitor->Filter Complete Wash Acid Wash (1M HCl) Remove Pyridine Filter->Wash Isolate Final Product Wash->Isolate

Figure 2: Step-by-step experimental workflow for the N-arylation using this compound.

References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936.[7] Link

  • Evans, D. A., et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940. Link

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944.[7] Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, vol. 2011, no.[2] 06, 2011, pp. 829–856. Link

  • Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[2] Journal of the American Chemical Society, vol. 139, no.[2][6] 13, 2017, pp. 4769–4779.[2][6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using ortho-substituted boronic acids. The inherent steric hindrance of these substrates can make achieving high efficiency a significant hurdle. Here, we provide in-depth, evidence-based troubleshooting strategies in a user-friendly question-and-answer format to help you optimize your reactions and achieve your desired outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm getting very low to no yield in my Suzuki coupling reaction with an ortho-substituted boronic acid. What is the most likely cause?

Low yields in Suzuki couplings involving ortho-substituted boronic acids are most commonly attributed to steric hindrance . The bulky substituent(s) adjacent to the boronic acid group impede the crucial transmetalation step in the catalytic cycle.[1][2][3] This step involves the transfer of the aryl group from the boron atom to the palladium center. When the pathway to the palladium is sterically congested, this transfer is slow or completely inhibited, leading to a stalled catalytic cycle and low product formation.[1]

Another common issue is the protodeboronation of the boronic acid, a side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of an undesired arene byproduct and reducing the concentration of your starting material.[4]

Below is a troubleshooting workflow to systematically address these issues.

Troubleshooting_Workflow start Low Yield with ortho-Substituted Boronic Acid ligand Step 1: Optimize the Ligand (Bulky & Electron-Rich) start->ligand Primary issue is often steric hindrance base Step 2: Re-evaluate the Base (Stronger Base Required?) ligand->base If yield is still low success High Yield Achieved ligand->success Yield improves significantly solvent Step 3: Check the Solvent System (Anhydrous vs. Aqueous) base->solvent If side reactions persist base->success Yield improves significantly boronic_acid Step 4: Address Boronic Acid Instability (Consider Boronic Esters) solvent->boronic_acid If starting material is degrading solvent->success Yield improves significantly boronic_acid->success Yield improves significantly

Caption: A systematic workflow for troubleshooting low yields.

Q2: You mentioned steric hindrance. How do I choose the right ligand to overcome this?

The ligand is arguably the most critical component to address steric hindrance. For challenging couplings with ortho-substituted substrates, you need ligands that are both bulky and electron-rich .

  • Bulkiness: A bulky ligand promotes the formation of a coordinatively unsaturated, highly reactive 12-electron Pd(0) species. This "open" coordination sphere around the palladium center is more accessible to the sterically hindered boronic acid during the transmetalation step.[5]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step and the final reductive elimination step of the catalytic cycle.[6]

Recommended Ligands for Sterically Hindered Suzuki Couplings:

Ligand ClassSpecific ExamplesKey Features & Rationale
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosThese are the go-to ligands for sterically demanding couplings. Their bulk and electron-donating properties are well-established to promote high turnover numbers.[7][8][9]
Dialkylphosphinobiphenyls tBuXPhosThe tert-butyl groups provide significant steric bulk, which can be highly effective.
Arsa-Buchwald Ligands (tBu)₂As-biphenylThe longer arsenic-palladium bond, compared to a phosphorus-palladium bond, can help alleviate steric strain during transmetalation.[10]
Specialized Ligands AntPhosThis ligand has shown high reactivity for extremely sterically demanding couplings, such as those used to synthesize molecular gears.[11][12]

Experimental Protocol: Ligand Screening

  • Setup: Prepare several small-scale reactions in parallel, each with a different ligand from the table above. Keep all other parameters (catalyst, base, solvent, temperature, concentration) identical.

  • Catalyst System: Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a Ligand:Pd ratio of 2:1 to 4:1. Alternatively, use a pre-formed palladium-ligand precatalyst for better consistency.[9][13]

  • Execution: Run the reactions under an inert atmosphere (Argon or Nitrogen) at a suitable temperature (e.g., 80-110 °C).

  • Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals (e.g., 2h, 6h, 24h) to determine the best-performing ligand.

Q3: My yield is still low even after trying a bulky ligand. Could the base be the problem?

Absolutely. The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[14][15] For sterically hindered boronic acids, the choice of base is even more crucial. Weaker bases like Na₂CO₃ may not be sufficient to promote the reaction.[1]

Base Selection Guide for Ortho-Substituted Boronic Acids:

BaseStrengthRecommended Solvent SystemComments
K₃PO₄ StrongTHF, Dioxane, TolueneAn excellent and widely used base for challenging couplings. Often used with water as a co-solvent.[8]
Cs₂CO₃ StrongDMF, DioxaneParticularly effective in anhydrous conditions, which can help suppress protodeboronation.[1]
NaOH, Ba(OH)₂ Very StrongDME/H₂O, Toluene/H₂OThese strong bases can significantly accelerate the rate of coupling for very hindered substrates, sometimes giving quantitative yields where other bases fail.[1]
KF ModerateDioxane, THFA good choice if your substrate is sensitive to strong bases.[16]

Key Insight: The formation of the boronate anion (R-B(OH)₃⁻) is often the key to successful transmetalation. Stronger bases shift the equilibrium towards the formation of this more reactive species.[17]

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide Ar-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation (Rate-Limiting Step) pd2_halide->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated) boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation Steric hindrance here aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The Suzuki-Miyaura cycle with the sterically hindered transmetalation step highlighted.

Q4: My boronic acid seems to be degrading during the reaction. What can I do to prevent this?

This is a classic case of protodeboronation , a major side reaction that consumes your starting material.[4] It is particularly problematic with electron-withdrawing groups on the aryl ring and in the presence of water.

Solutions to Prevent Protodeboronation:

  • Use Boronic Esters: The most effective solution is to use a more stable derivative of the boronic acid. Pinacol esters (Ar-B(pin)) are the most common and are significantly more resistant to protodeboronation.[18] They can be purchased or easily synthesized from the corresponding boronic acid.

  • Anhydrous Conditions: If you must use a boronic acid, running the reaction under strictly anhydrous conditions can minimize this side reaction. This involves using anhydrous solvents and bases (like Cs₂CO₃ or K₃PO₄).[1]

  • Masking Groups: For particularly unstable boronic acids, using a protecting group like N-methyliminodiacetic acid (MIDA) or diethanolamine can provide a stable, crystalline solid that slowly releases the boronic acid under the reaction conditions.[19]

Q5: I'm observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

Homocoupling (Ar-B(OH)₂ → Ar-Ar) is an oxidative process that is often promoted by the presence of oxygen and a base.[20]

Strategies to Minimize Homocoupling:

  • Maintain a Strict Inert Atmosphere: This is the most critical factor. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and that the reaction is maintained under a positive pressure of inert gas throughout.[6]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or a Pd(0) precatalyst can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which require an initial reduction step that can sometimes promote this side reaction.[6][18]

  • Control Temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can sometimes disfavor side reactions.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports.[Link]

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.[Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.[Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.[Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.[Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.[Link]

  • Ligand Steric Effects of α‑Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki−Miyaura Cross-Coupling Reaction. Semantic Scholar.[Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic-Chemistry.org.[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO.[Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.[Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript) Mesylates and Tosylates. MIT Open Access Articles.[Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.[Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate.[Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Struggling on suzuki couplings. Reddit.[Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.[Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube.[Link]2A8)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Standards for [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid is a key building block in modern medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules.[1] The purity of this reagent is paramount; trace impurities can lead to failed reactions, the formation of unwanted byproducts, and complications in downstream purification processes, ultimately impacting the yield and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of this compound, grounded in established analytical principles and regulatory expectations.

Part 1: The Analytical Challenge of Boronic Acids

Aryl boronic acids present unique challenges in reversed-phase HPLC analysis. The primary issue is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[2] This equilibrium between the monomeric acid and the trimeric boroxine can result in peak broadening, split peaks, or the appearance of multiple peaks for a single pure compound, complicating purity assessment.[2][3] Furthermore, on-column hydrolysis of related impurities (like boronic esters) back to the parent boronic acid can occur, masking the true impurity profile.[4][5] Therefore, the choice of mobile phase, pH, and stationary phase is critical to ensure reproducible and accurate analysis.[2]

Common Impurities to Consider:

  • Boroxine (Trimeric Anhydride): The most common process-related impurity.[2]

  • Protodeborylation Products: Loss of the boronic acid group to yield the parent phenyl ether.[6]

  • Starting Materials: Residual reagents from the synthesis.

  • Oxidation Products: Boronic acids can be susceptible to oxidation.[7]

  • Residual Solvents: Solvents used during synthesis or purification.[2]

Part 2: Comparative HPLC Methodologies

A robust purity assessment often relies on an orthogonal approach, using at least two dissimilar chromatographic methods to ensure all potential impurities are detected. Here, we compare a standard "workhorse" reversed-phase method with a more specialized alternative.

Method A: The Workhorse - Reversed-Phase HPLC with UV Detection

This method is the cornerstone for routine quality control. The primary goal is to control the acid-boroxine equilibrium. This is typically achieved by using a low-pH mobile phase, which favors the protonated boronic acid form, leading to sharper, more consistent peak shapes.

Causality Behind a Typical Starting Condition:

  • Column: A C18 column (e.g., Waters XSelect HSS T3, Agilent Zorbax Eclipse XDB C18) is chosen for its hydrophobic retention capabilities. The key is selecting a modern, end-capped silica column with low silanol activity to minimize secondary interactions with the Lewis acidic boron atom.[4][8]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is standard. The addition of an acidifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) is crucial. It serves two purposes: 1) to suppress the ionization of the boronic acid, promoting retention and improving peak shape, and 2) to maintain a consistent pH that keeps the boroxine equilibrium stable throughout the analysis.[9][10]

  • Detection: UV detection is suitable as the phenyl ring provides a chromophore. A wavelength of 254 nm or 280 nm is a common starting point.[11]

Method B: The Orthogonal Approach - HPLC with Mass Spectrometric Detection (HPLC-MS)

For comprehensive impurity profiling and identification, HPLC-MS is invaluable. It provides mass information that helps identify unknown peaks and confirm the identity of known impurities.

Causality Behind the Method:

  • Column: The same C18 column can often be used, but the mobile phase buffer must be volatile for MS compatibility.

  • Mobile Phase: Formic acid is an excellent choice as it is volatile.[8] Ammonium acetate or ammonium formate buffers can also be used to control pH while remaining MS-friendly.[12]

  • Detection: An electrospray ionization (ESI) source in negative ion mode is often effective for boronic acids, detecting the [M-H]⁻ ion.[13] This provides high sensitivity and selectivity, allowing for the detection of impurities at pg/mL levels.[13] Mass spectrometry can unequivocally identify the boroxine trimer, which will appear at a higher m/z value.[2]

Comparison of Analytical Methodologies
ParameterMethod A: RP-HPLC-UVMethod B: RP-HPLC-MSRationale & Justification
Primary Use Routine QC, Purity Assay (% Area)Impurity Identification, Limit TestsUV provides robust quantitation for known analytes, while MS is superior for structural elucidation of unknowns.
Selectivity GoodExcellentMS detection adds a dimension of mass-to-charge ratio, resolving co-eluting peaks that are indistinguishable by UV alone.
Sensitivity Moderate (µg/mL range)High (pg/mL to ng/mL range)MS is inherently more sensitive and is the standard for trace impurity analysis.[13]
Cost & Complexity LowHighHPLC-UV systems are standard lab equipment. LC-MS systems require greater capital investment and specialized expertise.
Mobile Phase Flexible (TFA, Phosphoric Acid)Restricted (Volatile buffers like FA, NH4OAc)Non-volatile buffers and ion-pairing agents will contaminate the MS ion source.[12]
Impurity ID By Retention Time (requires stds)By Mass Fragment (tentative ID)MS provides molecular weight data, which is critical for identifying process impurities and degradation products without needing a reference standard for each.

Part 3: Experimental Protocols & System Validation

Trustworthy data is built upon a foundation of a well-defined, validated system. Before any sample analysis, the chromatographic system must be verified to be operating correctly.

Protocol 3.1: System Suitability Testing (SST)

The objective of System Suitability Testing (SST) is to ensure the analytical system is fit for its intended purpose on the day of analysis.[14][15][16] It is a mandatory requirement by regulatory bodies like the USP and under ICH guidelines.[15][17]

Step-by-Step SST Protocol:

  • Prepare a System Suitability Solution: This solution should contain the main compound (this compound) and at least one known, closely eluting impurity or a compound with similar properties.

  • Equilibrate the System: Pump the initial mobile phase through the column until a stable baseline is achieved (typically 30-60 minutes).

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.

  • Evaluate Key Parameters: The chromatography software will automatically calculate the required parameters. The system is deemed suitable only if all acceptance criteria are met.

SST ParameterUSP Acceptance CriteriaPurpose
Precision/Repeatability RSD ≤ 2.0% for peak area of the main analyte[14]Ensures the system provides consistent and reproducible results.[16]
Tailing Factor (T) T ≤ 2.0[14]Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Resolution (Rs) Rs ≥ 2.0 between the main peak and the closest impurityConfirms that the method can adequately separate the analyte from its critical impurities.[14]
Theoretical Plates (N) Report (or set based on method development)Measures the efficiency of the column. A high plate count indicates sharp peaks.
Diagram: HPLC Analysis Workflow

This diagram illustrates the logical flow from system setup to final data reporting, emphasizing the central role of the System Suitability Test as a gateway to sample analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_system 2. System Verification cluster_analysis 3. Sample Analysis & Reporting A Mobile Phase Preparation & Degassing C Instrument Setup & Column Equilibration A->C B Sample & SST Solution Preparation D Perform System Suitability Test (SST) (5-6 Replicate Injections) B->D C->D E Evaluate SST Results: - Precision (RSD) - Resolution (Rs) - Tailing Factor (T) D->E F SST PASS? E->F G Inject Blank(s) and Sample(s) F->G Yes J TROUBLESHOOT - Check Connections - Remake Mobile Phase - Change Column F->J No H Process Data (Integration & Calculation) G->H I Generate Final Report: - Purity by % Area - Impurity Profile H->I J->C

Caption: Workflow for a compliant HPLC purity analysis.

Protocol 3.2: Purity Determination of this compound by RP-HPLC-UV

This protocol provides a validated starting point for analysis.

  • Chromatographic Conditions:

    • Column: Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Diluent: Acetonitrile. Note: Using aqueous diluents can cause pre-injection hydrolysis or boroxine formation. Acetonitrile is preferred for sample stability.[5]

    • Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Analysis Sequence:

    • Blank (Diluent)

    • System Suitability Injections (x6)

    • Blank (Diluent)

    • Sample Injection

    • ... (Additional Samples)

    • System Suitability Check (e.g., one injection every 10-20 sample injections)

  • Calculation of Purity:

    • Purity is determined using the area percent method.

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    • Note: This calculation assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for each impurity should be determined.

Part 4: Method Validation Framework

Any analytical method used for quality control in drug development must be validated to prove it is suitable for its intended purpose.[18][19] The validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[18][20]

Diagram: ICH Q2(R1) Validation Workflow for an Impurity Method

This diagram outlines the essential characteristics that must be evaluated to validate an HPLC method for purity analysis.

ICH_Validation Start Method Validation (ICH Q2(R1)) Specificity Specificity (Discrimination from impurities & degradants) Start->Specificity LOD Limit of Detection (LOD) (Signal-to-Noise ~3:1) Start->LOD LOQ Limit of Quantitation (LOQ) (S/N ~10:1, with precision) Start->LOQ Linearity Linearity (Across a defined range) Start->Linearity Accuracy Accuracy (% Recovery of spiked impurities) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Range Range (From LOQ to ~120% of impurity specification) Start->Range Robustness Robustness (Effect of small variations: pH, Temp, Flow Rate) Start->Robustness Validated Validated Method Specificity->Validated LOD->Validated LOQ->Validated Linearity->Validated Accuracy->Validated Precision->Validated Range->Validated Robustness->Validated

Caption: Key validation characteristics for an HPLC impurity method per ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[19]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Conclusion

Establishing a robust and reliable HPLC method for the purity determination of this compound is a critical step in ensuring the quality and consistency of chemical syntheses. The challenges posed by boronic acid chemistry, namely the formation of boroxines, necessitate careful method development, with particular attention to the mobile phase composition and pH. A standard reversed-phase HPLC-UV method provides a reliable platform for routine quality control, but it must be complemented by orthogonal techniques like HPLC-MS for comprehensive impurity identification. Adherence to rigorous system suitability testing and full method validation according to ICH guidelines are non-negotiable for generating data that is scientifically sound and regulatorily compliant.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). Google Cloud.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis. Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Identifying and characterizing impurities in allenylboronic acid samples. Benchchem.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • HELP: Purifying boronic acids sucks. (2025, November 8). Reddit.
  • HPLC Calibration Process Parameters in Terms of System Suitability Test. (2014, October 7). Austin Publishing Group.
  • Does any one have a general idea about Boronic acids HPLC methods? (2014, July 30). ResearchGate.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. (2019, April 23). Organic Letters.
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014, April 3). Taylor & Francis.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • APPLICATIONS. Phenomenex.
  • Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023, March 15). MDPI.
  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014, April 3). Ingenta Connect.

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FT-IR Spectral Analysis: Distinguishing Boronic Acid O-H from Ether C-O Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Characteristic Peaks: Boronic Acid O-H vs. Ether C-O Bonds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of organic synthesis—particularly Suzuki-Miyaura cross-couplings and drug discovery—distinguishing between boronic acid functionalities and ether linkages is a critical analytical challenge. While both moieties exhibit significant absorption in the "fingerprint region" (1000–1400 cm⁻¹), their vibrational origins differ fundamentally.[1]

This guide provides a technical comparison of the Boronic Acid O-H (and associated B-O) bonds versus the Ether C-O bond. It addresses the dynamic nature of boronic acids (dehydration to boroxines) and provides a robust, self-validating spectral workflow for unambiguous identification.

Fundamental Spectral Signatures[2][3]

Boronic Acid: The Dynamic O-H and B-O System

Boronic acids [


] are unique because they exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines). This equilibrium heavily influences the IR spectrum.
  • O-H Stretching (

    
    ): 
    
    • Position: 3200–3400 cm⁻¹ (Broad).

    • Characteristics: Intense and broad due to extensive intermolecular hydrogen bonding. In "wet" samples or pure boronic acid, this is the primary diagnostic marker distinguishing it from ethers.

  • B-O Stretching (

    
    ): 
    
    • Position: 1330–1380 cm⁻¹ (Strong).

    • Characteristics: This is the strongest band in the fingerprint region for boronic acids. It often overlaps with the C-O stretching region of aromatic ethers but can be distinguished by its intensity and shape.

  • O-H Bending (

    
    ): 
    
    • Position: ~1150–1250 cm⁻¹ (In-plane).[2]

    • Characteristics: Medium intensity.[3] This band is often obscured by the stronger B-O stretch or C-C skeletal vibrations.

Ether: The Static C-O System

Ethers (


) lack the labile proton, resulting in a cleaner high-frequency spectrum but a complex fingerprint region.
  • C-O Stretching (

    
    ): 
    
    • Aliphatic Ethers: 1085–1150 cm⁻¹ (Strong). Typically appears as a distinct singlet or doublet.

    • Aromatic Ethers (e.g., Anisole): Two distinct bands due to resonance stiffening of the

      
       bond.
      
      • Asymmetric (

        
        ):  1200–1275 cm⁻¹ (Very Strong).
        
      • Symmetric (

        
        ):  1020–1075 cm⁻¹ (Strong).
        

Comparative Analysis: The Fingerprint Battlefield

The primary risk of misidentification lies in the 1000–1400 cm⁻¹ region, where Boronic B-O and Ether C-O bands coexist.

Table 1: Critical Peak Comparison
FeatureBoronic Acid (

)
Aliphatic Ether (

)
Aromatic Ether (

)
High Freq (3000+) Broad O-H (3200-3400 cm⁻¹)C-H only (<3000 cm⁻¹)C-H (Ar >3000, Alk <3000)
Primary Fingerprint B-O Stretch (1330-1380 cm⁻¹)C-O Stretch (1085-1150 cm⁻¹)Ar-O Stretch (1200-1275 cm⁻¹)
Secondary Fingerprint O-H Bend (~1190-1250 cm⁻¹)Symmetric C-O (~850 cm⁻¹, weak)Alk-O Stretch (1020-1075 cm⁻¹)
Key Differentiator Presence of O-H; B-O is higher freq than aliphatic C-O.[4][5][6]Absence of O-H; C-O is lower freq than B-O.Doublet C-O pattern; Ar-O is lower freq than B-O.
Visual Logic: Spectral Decision Matrix

SpectralLogic Start Unknown Spectrum Analysis CheckOH Check 3200-3400 cm⁻¹ (Broad Band?) Start->CheckOH HasOH Yes: O-H Present CheckOH->HasOH NoOH No: O-H Absent CheckOH->NoOH CheckBO Check 1330-1380 cm⁻¹ (Strong Band?) HasOH->CheckBO CheckCO Check 1000-1300 cm⁻¹ (Strong Band?) NoOH->CheckCO Boronic Likely Boronic Acid (Confirm with D₂O Exchange) CheckBO->Boronic Strong Band Present Boroxine Likely Boroxine (Anhydride) (Dehydrated Boronic Acid) CheckCO->Boroxine Band at ~1350-1380 cm⁻¹ (No O-H) EtherAli Aliphatic Ether (Band ~1100 cm⁻¹) CheckCO->EtherAli Band at ~1100 cm⁻¹ EtherAr Aromatic Ether (Bands ~1250 & ~1040 cm⁻¹) CheckCO->EtherAr Band at ~1250 cm⁻¹

Figure 1: Decision tree for distinguishing Boronic Acids from Ethers based on hierarchical spectral feature analysis.

Technical Deep Dive: The Dehydration Trap

The "performance" of FT-IR in identifying boronic acids is strictly tied to the sample's hydration state. Unlike ethers, which are chemically stable in standard IR conditions, boronic acids can spontaneously dehydrate to form boroxines (cyclic trimers) during sample preparation (especially in KBr pellet pressing or high-vacuum ATR).

The "Boroxine Shift"

When


 converts to 

:
  • Loss of O-H: The broad band at 3300 cm⁻¹ vanishes or diminishes significantly.

  • B-O Shift: The B-O stretching band often shifts slightly to higher frequencies and intensifies due to ring strain and symmetry changes in the boroxine ring.

  • New Ring Modes: A characteristic boroxine ring breathing mode may appear near 700–800 cm⁻¹ or sharpen in the 1300–1400 cm⁻¹ region.

Implication for Researchers: If you suspect a boronic acid but see no O-H stretch, do not immediately classify it as an ether. Check the 1300–1400 cm⁻¹ region for the tell-tale B-O/Boroxine signature.

Experimental Protocols

To ensure data integrity, use the following protocols. The "Wet vs. Dry" comparison is the gold standard for validating Boronic Acid O-H peaks.

Protocol A: Sample Preparation (ATR Method)

Preferred for speed and minimal dehydration.

  • Background: Collect a background spectrum of the clean ATR crystal (Diamond or ZnSe).

  • Sample Loading: Place solid boronic acid/ether directly on the crystal.

  • Compression: Apply pressure using the anvil.

    • Critical Step: For boronic acids, minimize prolonged pressure which can generate heat and induce local dehydration.

  • Acquisition: Scan 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

Protocol B: The D₂O Exchange Validation (Self-Validating Step)

Use this to confirm if a peak is O-H (Boronic) or C-O (Ether).

  • Initial Scan: Record the spectrum of the sample in a dry solvent (e.g.,

    
     or dry THF).
    
  • D₂O Addition: Add 1 drop of

    
     to the sample solution and shake vigorously.
    
  • Re-Scan: Record the spectrum again.

    • Result 1 (Boronic Acid): The O-H stretch at 3300 cm⁻¹ will decrease, and a new O-D stretch will appear at ~2400–2500 cm⁻¹. The O-H bend (~1200 cm⁻¹) will also shift.

    • Result 2 (Ether): The C-O bands (1000–1300 cm⁻¹) will remain unchanged .

Workflow Visualization

ProtocolFlow Sample Sample (Solid/Liquid) ATR ATR-FTIR (Low Pressure) Sample->ATR Spectrum Initial Spectrum ATR->Spectrum Decision Ambiguous? Spectrum->Decision D2O Add D₂O (Isotopic Exchange) Decision->D2O Yes Rescan Re-Scan D2O->Rescan ResultA Peak Shifts: Confirmed Boronic O-H Rescan->ResultA ResultB No Shift: Confirmed Ether C-O Rescan->ResultB

Figure 2: Validation workflow using isotopic exchange to distinguish labile O-H bonds from static C-O bonds.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Phenylboronic Acid. National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

  • Beckett, M. A., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials.[6][7][8] The Journal of Physical Chemistry A. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.[Link]

  • Storey, J. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

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